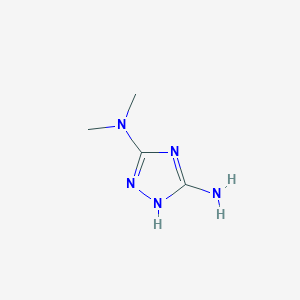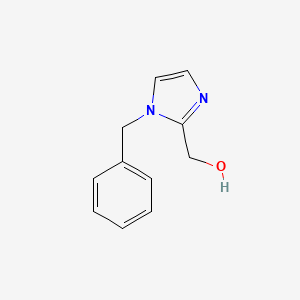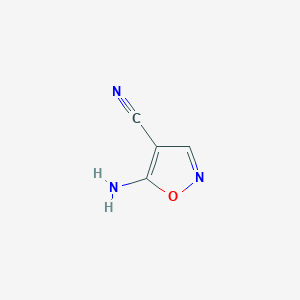
2-Bromo-N-methylaniline
Descripción general
Descripción
2-Bromo-N-methylaniline can be synthesized via the reduction of 2-bromoformylanilide.
Mecanismo De Acción
Target of Action
It is known to be used in the synthesis of benzimidazole derivatives and alkyltelluro-substituted aromatic amines , which suggests that it may interact with enzymes or receptors involved in these pathways.
Mode of Action
It is used in the synthesis of benzimidazole derivatives via one-pot n-arylation of amides/cyclic amides in the presence of copper iodide nanoparticles . This suggests that it may act as a precursor molecule in these reactions, contributing its bromine atom and methylamino group to the formation of the final product.
Pharmacokinetics
Its physical properties such as its density (1589 g/mL at 25 °C) and boiling point (107-109 °C/12 mmHg) can influence its pharmacokinetic behavior.
Result of Action
Its role in the synthesis of benzimidazole derivatives and alkyltelluro-substituted aromatic amines suggests that it may contribute to the biological activities of these compounds.
Action Environment
The action of 2-Bromo-N-methylaniline can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its boiling point . Additionally, its reactivity may be influenced by the presence of other chemicals in the environment, such as the copper iodide nanoparticles used in the synthesis of benzimidazole derivatives .
Análisis Bioquímico
Biochemical Properties
2-Bromo-N-methylaniline has been used in the synthesis of benzimidazole derivatives, via one-pot N-arylation of amides/cyclic amides in the presence of copper iodide nanoparticles . It can also be used in the synthesis of alkyltelluro-substituted aromatic amines, which can show radical trapping ability
Cellular Effects
The specific effects of this compound on various types of cells and cellular processes are not well-studied. As a derivative of aniline, it may have similar properties. Aniline and its derivatives are known to interact with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can participate in reactions involving copper iodide nanoparticles, leading to the formation of benzimidazole derivatives
Temporal Effects in Laboratory Settings
It is known that it can participate in reactions involving copper iodide nanoparticles .
Metabolic Pathways
It is known that it can participate in reactions involving copper iodide nanoparticles .
Transport and Distribution
It is known that it can participate in reactions involving copper iodide nanoparticles .
Subcellular Localization
It is known that it can participate in reactions involving copper iodide nanoparticles .
Propiedades
IUPAC Name |
2-bromo-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVIAQFTVWDWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80318993 | |
| Record name | 2-Bromo-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6832-87-7 | |
| Record name | 6832-87-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Bromo-N-methylaniline in the synthesis of 1,3-benzazaphospholes?
A1: this compound serves as a crucial intermediate in a multi-step synthesis of N-Methyl-1,3-benzazaphospholes. [, ] This process involves the following:
- Phosphorylation: this compound is reacted with triethyl phosphite in the presence of a palladium catalyst to form the corresponding 2-phosphono-N-methylaniline. []
- Reduction: The phosphine group is then reduced using lithium aluminum hydride (LiAlH4), yielding the desired N-methyl-2-phosphinoaniline. []
- Cyclization: Finally, the N-methyl-2-phosphinoaniline undergoes cyclocondensation with dimethylformamide dimethylacetal (DMFA) to form the target N-Methyl-1,3-benzazaphosphol. []
Q2: Why is this synthetic route to benzazaphospholes considered advantageous?
A2: This particular synthetic route, utilizing this compound, offers several advantages:
- Avoidance of Chromatography: Directly reducing 2-phosphono-formanilides with LiAlH4 produces a mixture of the desired 1,2-unsubstituted benzazaphospholes and N-methyl-2-phosphinoanilines. This mixture necessitates chromatographic separation, which can be tedious and time-consuming. Utilizing this compound bypasses this separation step, streamlining the synthesis. []
- Controlled Ring Substitution: Starting with this compound ensures the final benzazaphosphol has the desired N-methyl substitution, which can be crucial for its coordination properties and potential applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)

![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)






